N-(2,5-dimethoxybenzyl)valine

Description

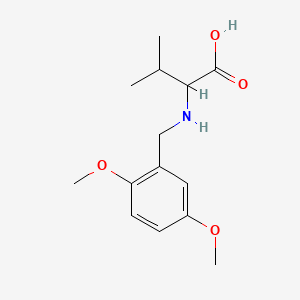

N-(2,5-Dimethoxybenzyl)valine is a synthetic organic compound combining the amino acid valine with a 2,5-dimethoxybenzyl group. The dimethoxybenzyl moiety is known to influence binding affinity to molecular targets such as translocator protein (TSPO), a biomarker for neuroinflammation .

Properties

Molecular Formula |

C14H21NO4 |

|---|---|

Molecular Weight |

267.325 |

IUPAC Name |

2-[(2,5-dimethoxyphenyl)methylamino]-3-methylbutanoic acid |

InChI |

InChI=1S/C14H21NO4/c1-9(2)13(14(16)17)15-8-10-7-11(18-3)5-6-12(10)19-4/h5-7,9,13,15H,8H2,1-4H3,(H,16,17) |

InChI Key |

QGPQQARUJGOKCC-UHFFFAOYSA-N |

SMILES |

CC(C)C(C(=O)O)NCC1=C(C=CC(=C1)OC)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(2,5-Dimethoxybenzyl) Derivatives in PET Imaging

[¹¹C]DAA1106

- Structure: N-(2,5-Dimethoxybenzyl)-N-(5-fluoro-2-phenoxyphenyl)acetamide.

- Application : A second-generation TSPO radioligand for PET imaging of neuroinflammation in Alzheimer’s disease (AD) and other CNS disorders.

- Advantages Over PK11195: Higher binding affinity and specificity to TSPO. Improved signal-to-noise ratio due to reduced nonspecific binding .

- Limitation : Susceptibility to genetic polymorphism in TSPO binding .

[¹⁸F]N-(2,5-Dimethoxybenzyl)-2-¹⁸F-Fluoro-N-(2-Phenoxyphenyl) Acetamide

- Structure : Fluorine-18-labeled analog of DAA1104.

- Application : PET imaging in AD mouse models.

- Key Finding : Demonstrated robust uptake in brain regions associated with amyloid-beta plaques, correlating with microglial activation .

Comparison to N-(2,5-Dimethoxybenzyl)valine

While this compound shares the dimethoxybenzyl group with these radiotracers, its valine backbone distinguishes it functionally. Valine’s presence may enable amino acid transporter-mediated BBB uptake, bypassing the need for lipophilic modifications required in acetamide-based tracers.

Antimicrobial Dimethoxybenzyl Derivatives

Bis-[N-(Bis(2,4-Dimethoxybenzyl)carbamothioyl)-4-Chlorobenzamide] Metal Complexes

- Structure : Platinum(II) and palladium(II) complexes with bis(2,4-dimethoxybenzyl) groups.

- Application : Evaluated for antibacterial and antifungal activity.

- Performance : Moderate activity against Staphylococcus aureus and Candida albicans but inferior to ampicillin and fluconazole .

Benzathine Benzylpenicillin

- Structure : Contains a benzyl group but lacks methoxy substitutions.

- Application : Long-acting penicillin derivative for bacterial infections.

Functional Analog: PK11195

- Structure: Isoquinoline carboxamide lacking a benzyl group.

- Application : First-generation TSPO radioligand.

- Comparison: Lower affinity (Ki ~ 4–9 nM) vs. DAA1106 (Ki ~ 0.3 nM). Higher nonspecific binding limits clinical utility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.